Puquitinib
Puquitinib
Puquitinib is an orally available selective inhibitor of the delta form of phosphatidylinositol 3-kinase (PI3-kinase subunit delta; PI3K-delta; PI3Kdelta), with potential antineoplastic activity. Upon oral administration, puquitinib selectively binds to the ATP-binding pocket of PI3K-delta and prevents the activation of the PI3K/AKT signaling pathway. This decreases proliferation of and induces cell death in PI3K-delta over-expressing tumor cells. PI3K-delta also plays a key role in the B-cell receptor (BCR) signaling pathway and the proliferation of certain hematologic cancer cells. The targeted inhibition of PI3K-delta is designed to preserve PI3K signaling in normal, non-neoplastic cells, thereby minimizing serious side effects.
Brand Name:
Vulcanchem
CAS No.:
916890-10-3
VCID:
VC0547311
InChI:
InChI=1S/C17H15N7/c1-2-10-8-12(5-6-13(10)18-7-1)22-17-23-15-14(19-9-20-15)16(24-17)21-11-3-4-11/h1-2,5-9,11H,3-4H2,(H3,19,20,21,22,23,24)
SMILES:
C1CC1NC2=NC(=NC3=C2NC=N3)NC4=CC5=C(C=C4)N=CC=C5
Molecular Formula:
C17H15N7
Molecular Weight:
317.3 g/mol
Puquitinib
CAS No.: 916890-10-3
Cat. No.: VC0547311
Molecular Formula: C17H15N7
Molecular Weight: 317.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Puquitinib is an orally available selective inhibitor of the delta form of phosphatidylinositol 3-kinase (PI3-kinase subunit delta; PI3K-delta; PI3Kdelta), with potential antineoplastic activity. Upon oral administration, puquitinib selectively binds to the ATP-binding pocket of PI3K-delta and prevents the activation of the PI3K/AKT signaling pathway. This decreases proliferation of and induces cell death in PI3K-delta over-expressing tumor cells. PI3K-delta also plays a key role in the B-cell receptor (BCR) signaling pathway and the proliferation of certain hematologic cancer cells. The targeted inhibition of PI3K-delta is designed to preserve PI3K signaling in normal, non-neoplastic cells, thereby minimizing serious side effects. |
|---|---|
| CAS No. | 916890-10-3 |
| Molecular Formula | C17H15N7 |
| Molecular Weight | 317.3 g/mol |
| IUPAC Name | 6-N-cyclopropyl-2-N-quinolin-6-yl-7H-purine-2,6-diamine |
| Standard InChI | InChI=1S/C17H15N7/c1-2-10-8-12(5-6-13(10)18-7-1)22-17-23-15-14(19-9-20-15)16(24-17)21-11-3-4-11/h1-2,5-9,11H,3-4H2,(H3,19,20,21,22,23,24) |
| Standard InChI Key | QUTFBURLXCODBH-UHFFFAOYSA-N |
| SMILES | C1CC1NC2=NC(=NC3=C2NC=N3)NC4=CC5=C(C=C4)N=CC=C5 |
| Canonical SMILES | C1CC1NC2=NC(=NC3=C2NC=N3)NC4=CC5=C(C=C4)N=CC=C5 |
| Appearance | Solid powder |
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